BenchChemオンラインストアへようこそ!

(R)-4-((S)-1-Fluoroethyl)-3-(2-fluoropyrimidin-4-yl)oxazolidin-2-one

Mutant IDH1 inhibition Structure–activity relationship Metabolic stability

CAS 1628806-43-8, systematically named (R)-4-((S)-1-fluoroethyl)-3-(2-fluoropyrimidin-4-yl)oxazolidin-2-one (molecular formula C₉H₉F₂N₃O₂, MW 229.18), is a chiral, fluorinated oxazolidinone building block classified as a fluorinated pharmaceutical intermediate. The compound features a stereodefined (R)-oxazolidinone core bearing an (S)-1-fluoroethyl substituent at C(4) and a 2-fluoropyrimidin-4-yl group at N(3).

Molecular Formula C9H9F2N3O2
Molecular Weight 229.18 g/mol
CAS No. 1628806-43-8
Cat. No. B6591804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-((S)-1-Fluoroethyl)-3-(2-fluoropyrimidin-4-yl)oxazolidin-2-one
CAS1628806-43-8
Molecular FormulaC9H9F2N3O2
Molecular Weight229.18 g/mol
Structural Identifiers
SMILESCC(C1COC(=O)N1C2=NC(=NC=C2)F)F
InChIInChI=1S/C9H9F2N3O2/c1-5(10)6-4-16-9(15)14(6)7-2-3-12-8(11)13-7/h2-3,5-6H,4H2,1H3/t5-,6+/m0/s1
InChIKeyKBEDGSHRLWBUDV-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-((S)-1-Fluoroethyl)-3-(2-fluoropyrimidin-4-yl)oxazolidin-2-one (CAS 1628806-43-8): A Fluorinated Chiral Oxazolidinone Building Block for Mutant IDH1 Inhibitor Synthesis


CAS 1628806-43-8, systematically named (R)-4-((S)-1-fluoroethyl)-3-(2-fluoropyrimidin-4-yl)oxazolidin-2-one (molecular formula C₉H₉F₂N₃O₂, MW 229.18), is a chiral, fluorinated oxazolidinone building block classified as a fluorinated pharmaceutical intermediate . The compound features a stereodefined (R)-oxazolidinone core bearing an (S)-1-fluoroethyl substituent at C(4) and a 2-fluoropyrimidin-4-yl group at N(3). This specific architecture positions it as the direct penultimate intermediate (Compound 18) in the published synthesis of IDH-305 (Compound 13), an orally bioavailable, brain-penetrant, mutant-selective isocitrate dehydrogenase 1 (IDH1) inhibitor that has progressed into human clinical trials for IDH1-mutant cancers [1].

Why Generic Oxazolidinone or Fluoropyrimidine Intermediates Cannot Substitute for (R)-4-((S)-1-Fluoroethyl)-3-(2-fluoropyrimidin-4-yl)oxazolidin-2-one in Mutant IDH1 Inhibitor Programs


In the IDH-305 synthetic route, the identity of the C(4) oxazolidinone substituent and its absolute stereochemistry are not interchangeable parameters; they directly dictate the potency, selectivity, and pharmacokinetic profile of the final drug candidate. The published SAR demonstrates that the (S)-1-fluoroethyl group at C(4) provides a unique balance of biochemical potency (IDH1R132H IC₅₀ = 0.018 μM for IDH-305) and reduced metabolic clearance (rat liver microsomal Clint = 45 μL min⁻¹ mg⁻¹) compared to alternative C(4) substituents such as isopropyl (Compound 1/IDH889: Clint = 588 μL min⁻¹ mg⁻¹, ~13-fold higher clearance) [1]. Furthermore, stereochemical inversion at the 1-fluoroethyl carbon (C(1′)-R diastereomer 14) results in substantial loss of both biochemical and cellular potency as well as rat microsomal stability [1]. The 2-fluoropyrimidin-4-yl group is similarly critical: it serves as the electrophilic partner in the final SNAr coupling with amine 20 to assemble IDH-305 in 28% yield [1]. Substitution with a non-fluorinated pyrimidine or alternative heterocycle would fundamentally alter this reactivity and the resulting inhibitor's binding mode to the allosteric pocket of IDH1R132H.

Quantitative Differentiation Evidence for (R)-4-((S)-1-Fluoroethyl)-3-(2-fluoropyrimidin-4-yl)oxazolidin-2-one (CAS 1628806-43-8) Relative to Its Closest Analogs


C(4) Fluoroethyl Substituent Confers Superior Potency–Clearance Balance Compared to Isopropyl (IDH889) in the IDH-305 Scaffold

The (S)-1-fluoroethyl group at the oxazolidinone C(4) position was identified through systematic SAR as the optimal substituent balancing biochemical potency and metabolic stability. The final drug candidate IDH-305 (Compound 13), which incorporates this fluoroethyl-bearing intermediate, exhibits an IDH1R132H biochemical IC₅₀ of 0.018 μM and a rat liver microsomal Clint of 45 μL min⁻¹ mg⁻¹ [1]. In contrast, the earlier lead IDH889 (Compound 1), bearing an isopropyl group at C(4), shows comparable potency (IC₅₀ = 0.020 μM) but markedly higher intrinsic clearance (Clint = 588 μL min⁻¹ mg⁻¹), representing a ~13-fold difference [1]. This clearance advantage translated into ~30-fold higher rat oral plasma exposure for IDH-305 (AUC = 6.2 μM·h at 10 mg/kg) compared to IDH889 (AUC = 0.2 μM·h) [1].

Mutant IDH1 inhibition Structure–activity relationship Metabolic stability Oxazolidinone C(4) optimization

Stereochemical Fidelity at the 1-Fluoroethyl Center Is Critical: C(1′)-R Diastereomer (14) Shows Substantial Loss of Potency and Stability

The (S) absolute configuration at the 1-fluoroethyl carbon (C(1′)) is crucial for IDH-305's activity. The C(1′)-R diastereomer (Compound 14) was synthesized and evaluated head-to-head with Compound 13 (IDH-305). Compound 14 lost potency in both biochemical and cellular assays: biochemical IDH1R132H IC₅₀ increased from 0.018 μM (13) to 0.073 μM (14), cellular HCT116-IDH1R132H/+ IC₅₀ increased from 0.024 μM to 0.316 μM, and rat liver microsomal Clint worsened from 45 to 157 μL min⁻¹ mg⁻¹ [1]. This demonstrates that incorrect stereochemistry at the fluoroethyl carbon not only diminishes target engagement but also adversely affects metabolic stability.

Chirality–activity relationship Diastereomer comparison Oxazolidinone stereochemistry IDH1 allosteric inhibitor

The 2-Fluoropyrimidin-4-yl Moiety Enables Regioselective SNAr Coupling for IDH-305 Assembly

In the published synthesis of IDH-305, the 2-fluoropyrimidin-4-yl group of the target intermediate (Compound 18) serves as the essential electrophilic handle for the final SNAr coupling with amine 20. The reaction of Compound 18 with amine 20 in DIPEA/DMSO provided IDH-305 in 28% yield [1]. The 2-fluoro substituent on the pyrimidine ring is critical for this reactivity: 2,4-dihalopyrimidines undergo preferential SNAr at the C4 position, and the presence of the fluorine at C2 modulates the electronic character of the ring for subsequent derivatization . Replacement with non-fluorinated or alternatively halogenated pyrimidine intermediates would alter the reaction kinetics, regioselectivity, and ultimately the feasibility of the final coupling step.

Synthetic chemistry SNAr regioselectivity 2,4-Difluoropyrimidine Intermediate reactivity

Mutant Selectivity of IDH-305 (>200-Fold vs. WT IDH1) Is Inseparable from the (R,S)-Fluoroethyl-Oxazolidinone Core Structure

IDH-305 (Compound 13) exhibits greater than 200-fold selectivity for mutant IDH1 isoforms over wild-type IDH1: IDH1R132H IC₅₀ = 0.027 μM, IDH1R132C IC₅₀ = 0.028 μM, and IDH1WT IC₅₀ = 6.14 μM in a biochemical assay [1]. This selectivity arises from the compound's binding to an allosteric, induced-fit pocket of IDH1R132H, as confirmed by X-ray crystallography. The oxazolidinone carbonyl forms a hydrogen bond with the backbone amide of Leu120, while the (S)-1-fluoroethyl group participates in a hydrophobic collapse conformation, making van der Waals contact with the pyridine of the amine side chain [1]. The (R,S)-fluoroethyl-oxazolidinone core is thus an integral pharmacophoric element for the allosteric binding mode and mutant specificity, not merely a synthetic linker.

Mutant selectivity IDH1 R132H vs. WT Allosteric inhibitor X-ray crystallography

Procurement-Driven Application Scenarios for (R)-4-((S)-1-Fluoroethyl)-3-(2-fluoropyrimidin-4-yl)oxazolidin-2-one (CAS 1628806-43-8)


Medicinal Chemistry: Synthesis of Clinical Candidate IDH-305 and Back-up Analogs Targeting Mutant IDH1-Driven Cancers

The primary documented application of CAS 1628806-43-8 is as the penultimate intermediate (Compound 18) in the 11-step synthesis of IDH-305, a clinical-stage, orally bioavailable, brain-penetrant mutant IDH1 inhibitor that has demonstrated efficacy in patient-derived IDH1-mutant xenograft models [1]. Medicinal chemistry teams developing IDH-305 analogs require this specific intermediate to vary the amine side chain (amine 20) while retaining the optimized fluoroethyl-oxazolidinone core. The published SAR confirms that the (S)-1-fluoroethyl group is integral to achieving >200-fold mutant-to-WT selectivity [1].

Process Chemistry and Scale-Up: Late-Stage Intermediate for GMP Manufacturing of IDH-305

The SNAr coupling of CAS 1628806-43-8 with amine 20 represents the final bond-forming step in the IDH-305 synthesis, making this intermediate a critical control point for process development and quality assurance. The reported 28% yield for this coupling step [1] provides a benchmark for process optimization. Procurement of high-purity (NLT 98%) material with verified (R,S) stereochemistry is essential for process chemists aiming to improve this yield while maintaining stereochemical integrity at scale.

Chemical Biology and Probe Development: Allosteric Mutant IDH1 Probe Synthesis

The X-ray co-crystal structure of IDH-305 bound to the IDH1R132H allosteric pocket reveals that the (R,S)-fluoroethyl-oxazolidinone core engages key residues (Leu120 backbone amide hydrogen bond via oxazolidinone carbonyl; hydrophobic collapse of fluoroethyl with the pyridine side chain) [1]. This structural information enables rational design of chemical probes (e.g., fluorescent or photoaffinity-labeled derivatives) by functionalizing the amine side chain while preserving the fluoroethyl-oxazolidinone core. Such probes are valuable for target engagement studies and cellular imaging of mutant IDH1 in cancer models.

Reference Standard and Impurity Profiling for IDH-305 Analytical Method Development

As a defined late-stage intermediate, CAS 1628806-43-8 serves as a critical reference standard for identifying and quantifying process-related impurities in IDH-305 drug substance. Its distinct chromatographic and spectroscopic properties (predicted density 1.4 ± 0.1 g/cm³, boiling point 374.0 ± 34.0 °C) support HPLC method development for in-process control. Additionally, the C(1′)-R diastereomer (Compound 14) has been characterized as a potency-compromised impurity [1], highlighting the need for diastereomeric purity specifications in procurement.

Quote Request

Request a Quote for (R)-4-((S)-1-Fluoroethyl)-3-(2-fluoropyrimidin-4-yl)oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.